2-hydroxy-4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
2-hydroxy-4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring, sulfonamide group, and a sulfanyl ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Sulfanyl Ethyl Chain: The final step involves the nucleophilic substitution reaction where the sulfanyl ethyl chain is attached to the pyrimidine ring using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl ethyl chain can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-4-methyl-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- 2-hydroxy-4-methyl-N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Uniqueness
2-hydroxy-4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring and the sulfonamide group. These structural elements contribute to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C14H17N3O4S2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-methyl-N-[2-(4-methylphenyl)sulfanylethyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C14H17N3O4S2/c1-9-3-5-11(6-4-9)22-8-7-15-23(20,21)12-10(2)16-14(19)17-13(12)18/h3-6,15H,7-8H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
IYBGOBCEEHZNLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=C(NC(=O)NC2=O)C |
Origin of Product |
United States |
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